1-Benzyl-4-(hydroxymethyl)piperidin-3-ol
Overview
Description
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol is a piperidine derivative with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxymethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the protection of the hydroxyl group, followed by reduction and deprotection steps . For instance, starting from 4-hydroxymethyl pyridine, the compound can be synthesized through benzyl protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium borohydride for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Scientific Research Applications
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a building block for the development of pharmacologically active compounds, including potential drugs targeting various receptors . Additionally, it has applications in the pharmaceutical industry for the synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hydroxymethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications . The hydroxymethyl group plays a crucial role in its binding affinity and activity at these targets . The exact pathways involved depend on the specific biological context and the nature of the target receptors .
Comparison with Similar Compounds
1-Benzyl-4-(hydroxymethyl)piperidin-3-ol can be compared with other piperidine derivatives, such as 1-Benzyl-4-(benzylamino)piperidin-3-ol and trans-4-(hydroxymethyl)piperidin-3-ol . These compounds share similar structural features but differ in their substituents and stereochemistry . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-(hydroxymethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOUOCFOKZLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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